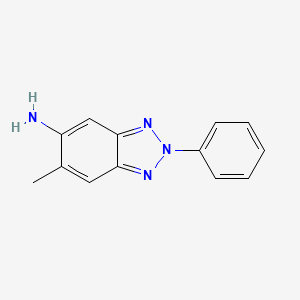

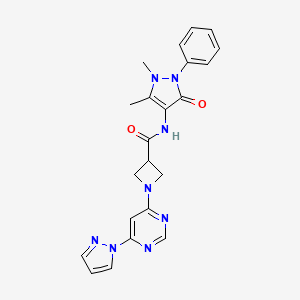

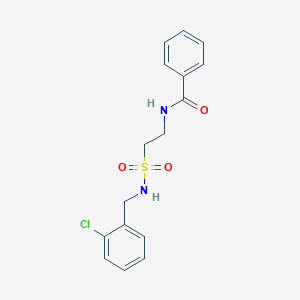

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with the thiazolidine core are often used in medicinal chemistry due to their diverse biological activities . The ethoxybenzoyl group is a common moiety in various pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound like “3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione” would likely involve a thiazolidine ring substituted with a 4-ethoxybenzoyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione” would depend on its specific structure. For example, similar compounds like 4-Ethoxybenzoyl chloride have a boiling point of 260.7°C and a density of 1.2 g/cm³ .科学的研究の応用

Synthetic Applications in Heterocyclic Compound Formation The compound 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione demonstrates versatility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds. For instance, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were synthesized from α-amino acid ethyl esters containing either hydroxyl or mercapto groups in the β-position by reacting with aromatic aldehydes. These compounds were then dehydrogenated to yield oxazoles and thiazoles, highlighting their potential in synthesizing a broad range of heterocyclic structures (Badr, M., Aly, M. M., Fahmy, A., & Mansour, M. E., 1981).

Antimicrobial Activity 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione derivatives have been studied for their antimicrobial properties. For example, condensation reactions involving 3-acetyl-8-ethoxycoumarin with thiosemicarbazide yielded thiazolidin-4-one derivatives with promising antimicrobial activity. This underscores the potential of these compounds in the development of new antimicrobial agents (Mohamed, H. M., El-Wahab, A. A., Ahmed, K., El-Agrody, A., Bedair, A., Eid, F., & Khafagy, Mostafa M., 2012).

Biological and Pharmacological Studies The biological and pharmacological activities of 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione derivatives have been extensively investigated. For instance, certain derivatives were synthesized to explore their antihyperglycemic activity, where compounds showed significant euglycemic and hypolipidemic activity, surpassing that of known drugs such as troglitazone. This highlights the compound's potential in diabetes and lipid metabolism research (Lohray, B., Bhushan, V., Rao, B., Madhavan, G. R., Murali, N., Rao, K. N., Reddy, A., Rajesh, B., Reddy, P., Chakrabarti, R., Vikramadithyan, R., Rajagopalan, R., Mamidi, R., Jajoo, H., & Subramaniam, S., 1998).

ERK1/2 Inhibitor Development Research into the development of substrate-specific ERK1/2 inhibitors identified analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione as promising candidates. Modifications to the ethoxy substitution on the phenyl ring significantly improved the compounds' functional activities, suggesting a pathway to new cancer therapies (Li, Qianbin, Al-Ayoubi, Adnan M., Guo, T., Zheng, Hui, Sarkar, Aurijit, Nguyen, Tri K., Eblen, S. T., Grant, S., Kellogg, G., & Zhang, Shijun, 2009).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on “3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione” would likely depend on its biological activity and potential applications. For instance, if it shows promising activity against a particular disease, further studies could be conducted to optimize its structure and improve its efficacy .

特性

IUPAC Name |

(4-ethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-2-15-10-5-3-9(4-6-10)11(14)13-7-8-17-12(13)16/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWNLNJCCBRMTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromophenyl)(cyano)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B2983139.png)

![2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2983143.png)

![Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983149.png)

![N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide](/img/structure/B2983155.png)